

Application Note: 1H and 13C NMR Analysis of Hexadecanedioic Acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hexadecanedioic acid	
Cat. No.:	B1196417	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecanedioic acid, also known as thapsic acid, is a C16 α,ω-dicarboxylic acid.[1][2][3] Its long-chain structure makes it a valuable building block in the synthesis of polymers, such as polyamides and polyesters, and it also finds applications in cosmetics and pharmaceuticals.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of **hexadecanedioic acid** in deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a common solvent for NMR analysis of dicarboxylic acids due to its ability to dissolve a wide range of polar compounds.[4]

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations for **hexadecanedioic acid** in DMSO-d6. These predictions are based on established chemical shift ranges for aliphatic dicarboxylic acids.

Table 1: Predicted ¹H NMR Data for **Hexadecanedioic Acid** in DMSO-d6

Assignment (Carbon No.)	Chemical Shift (δ, ppm)	Multiplicity	Integration
H-1, H-16 (COOH)	~12.0	broad singlet	2H
H-2, H-15	~2.18	triplet	4H
H-3, H-14	~1.49	quintet	4H
H-4 to H-13	~1.25	multiplet	20H

Table 2: Predicted ¹³C NMR Data for Hexadecanedioic Acid in DMSO-d6

Assignment (Carbon No.)	Chemical Shift (δ, ppm)
C-1, C-16 (C=O)	~174.5
C-2, C-15	~34.0
C-3, C-14	~28.9
C-4, C-13	~28.7
C-5 to C-12	~28.4 - 29.1

Experimental Protocol

This section details the methodology for preparing a sample of **hexadecanedioic acid** and acquiring ¹H and ¹³C NMR spectra.

Materials and Equipment:

- Hexadecanedioic acid (purity ≥ 97%)[2]
- Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
- 5 mm NMR tubes
- Vortex mixer

- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Accurately weigh approximately 10-20 mg of hexadecanedioic acid into a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[4]
- Securely cap the vial and vortex until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
- Carefully transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition:

• Instrument: 400 MHz NMR spectrometer

Solvent: DMSO-d6

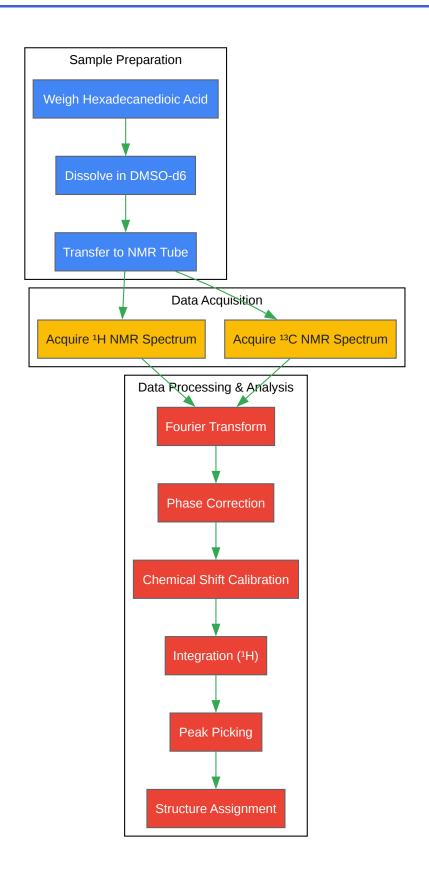
• Temperature: 298 K (25 °C)

¹H NMR Parameters:

Parameter	Value
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	2.0 s
Acquisition Time	4.0 s
Spectral Width	16 ppm

¹³C NMR Parameters:

Parameter	Value
Pulse Program	zgpg30
Number of Scans	1024
Relaxation Delay	2.0 s
Acquisition Time	1.5 s
Spectral Width	240 ppm


Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift axis using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for 1 H and δ ~39.52 ppm for 13 C).
- Integrate the peaks in the ¹H spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.

Visualizations

Caption: Molecular Structure of Hexadecanedioic Acid.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hexadecanedioic acid | C16H30O4 | CID 10459 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. larodan.com [larodan.com]
- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- To cite this document: BenchChem. [Application Note: 1H and 13C NMR Analysis of Hexadecanedioic Acid in DMSO-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196417#1h-and-13c-nmr-analysis-of-hexadecanedioic-acid-in-dmso-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com